Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-11 , DOI: 10.1016/j.ifset.2023.103382
This work aimed to investigate the impact of low-frequency (30–300 kHz) alternating magnetic field (LF-AMF) on enhancing submerged fermentation of Antrodia camphorata (A. camphorata), a basidiomycete fungus. This study assessed mycelial biomass, active metabolites, microstructure, cytomembrane fluidity, and molecular mechanism. Under optimal magnetic treatment conditions, the mycelial biomass and the yields of polysaccharides and triterpenoids increased by 15.88, 24.26, and 26.85% at laboratory level and 8.99, 20.81, and 29.91% at scale-up level, respectively, compared with the control. The microstructures displayed that the magnetically treated mycelium showed a rough, loose, and wrinkled surface morphology, a slightly thinner cell wall, and enlarged vesicle and mitochondrial volume compared with the control. The cytomembrane fluidity increased over the magnetic exposure time. Transcriptomic analysis revealed that LF-AMF treatment enhanced the mycelium growth of A. camphorata by significantly up-regulating gene expression related to amino acid metabolism and synthesis and cell growth. Additionally, unigenes involved in RNA transport and endocytosis were up-regulated in response to magnetic stimulation to promote the accumulation of the active metabolites.Industrial relevanceA. camphorata is a precious edible medicinal basidiomycete with various pharmaceutical activities and high commercial value. However, the wild fruiting bodies of A. camphorata are scarce and expensive due to the host specificity and slow growth rate in nature. Our findings indicated that LF-AMF-assisted-submerged fermentation could be considered an effective way to produce A. camphorata mycelia at laboratory and scale-up levels, achieving efficient, high-quality, and large-scale production of precious edible fungus.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.ifset.2023.103424
Tomato leaves, the by-products from tomato production, are a promising source of proteins. An important challenge to extract proteins is that leaves are perishable materials. Here we investigated different post-harvest processing routes of tomato leaves (fresh processing, three-day storage, freezing, freeze drying and oven drying) to understand their effects on protein extractability from leaves. Proteins were extracted at floating pH and alkaline condition (pH 10). Obtained protein fractions were characterized according to protein solubility, protein profile, molecular weight distribution, secondary structure and color. Results showed that tomato leaves should be processed fresh for protein extraction. Alternatively, leaves can be stored for three-day at room temperature. Extraction at pH 10 did not result in enhanced protein extraction but led to dark brown color formation. Extensive protein degradation was induced during oven drying, providing a new processing route when degraded products such as peptides and free amino acids are the target products.Industrial relevanceTo support the transition of human diet from animal-based to plant-based, it is important to find new plant protein sources. Tomato leaves, the by-products of tomato fruit production, are widely available and are unexplored source of proteins. An additional challenge of using leaves as a protein source lies in the perishable nature of tomato leaves. The presented study discussed the post-harvest processing options to extract proteins from tomato leaves. Our findings provided insights on how to upscale protein extraction from tomato leaves in the future.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.ifset.2023.103414
The influence of improvement via electron beam (EB) of twin-screw extruded (TSE) high amylose corn starch on its multiscale structure and physicochemical properties was assessed. The granular integrity of TSE was lost and the crystal type changed. TSE increased amylose content, A-chain content, rapidly digestible starch content and slowly digestible starch content, but decreased crystallinity, molecular weight and resistant starch content. These structural changes made TSE samples more susceptible to subsequent EB-irradiation. The molecular weight and long chain of amylopectin in TSE-sample were decreased by EB-irradiation. Amylose content, crystallinity and short-range order were reduced by EB-irradiation. These structural alterations facilitated the enhancement of TSE properties. The TSE-EB sample had better solubility, anti-digestive properties, lower swelling power and apparent viscosity. The combination of TSE and EB is an effective method to improve starch's structure and properties and this modified starch could be implemented to tailor starch to the desired food applications.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.ifset.2023.103384
Radio frequency (RF) tempering, as a new tempering method suitable for overall heating applications, has been widely used for meat processing industry. However, an effective and uniform tempering process in a suitable RF system is still lacking for household applications. The cylindrical chicken breasts (Φ75 mm × 60 mm, Φ100 mm × 60 mm, and Φ125 mm × 60 mm) in a cubic polypropylene container were tempered in a newly self-built small-scale 50 Ω domestic RF heating system. Crushed ice was applied to surround the medium-size sample to improve the temperature distribution by matching the electric field behaviors in the RF tempering process. This study explored the effects of crushed ice assisted RF tempering (CIRFT) on heating behavior of test samples under three input power levels (300, 500, and 700 W) and three electrode gaps (80, 90, and 100 mm). The tempering performance between CIRFT and crushed ice assisted microwave tempering (CIMWT) were compared. The product quality [drip loss, color, pH value, and total volatile base nitrogen (TVBN) content] obtained through CIRFT, RFT, CIMWT, and MWT were compared. Results demonstrated that at the optimum CIRFT condition (500 W, 80 mm) the tempering rate and the heating uniformity of samples were improved as compared to RFT. In addition, the drip loss and TVBN content of the samples were relatively better with CIRFT than with RFT. Moreover, the better-quality attributes were obtained in RF treatments compared to MW tempering. Thus, CIRFT showed a positive effect on chicken tempering for household applications resulting in a rapid and uniform heating with a relatively greater retention of product quality.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-04 , DOI: 10.1016/j.ifset.2023.103372
This study aimed to recover the anthocyanin-rich extract from black rice bran by pressurized liquid extraction (PLE) and compare with the conventional process (heating-stirring extraction - HSE). PLE performs fast and efficiently and results in high yields in less time and less solvent, being considered eco-friendly. The extracts were characterized for thermal and light stabilities, cytotoxicity, antitumoral activity, and cytoprotective effect. Optimum PLE conditions were: 55 °C, a flow rate of 5 mL/min, and solution ethanol:citric acid 0.1 mol/L (50:50, v/v). PLE recovered about 80% of total anthocyanins (2.33 mg/C3GE g), while HSE recovered 46% (1.17 mg/C3GE g). Cyanidin-3-O-glucoside (C3G) was identified (m/z 449) and quantified, 1.63 mg/g for PLE and 1.07 mg/g for HSE. Both anthocyanin-rich extracts in low temperature showed high thermostability, did not present cytotoxicity (normal fibroblast L929 cells), and showed cytoprotection of L929 cells when subjected to oxidative stress with H2O2. Overall, the anthocyanin-rich extracts obtained by PLE showed potential to be applied as natural colorants and possibly to improve wound healing.Industrial relevancePLE method is an eco-friendly technology that performs fast and efficient extractions under high temperature and pressure conditions. This study provides information about the extraction of anthocyanin-rich extracts from black rice bran by green PLE process under optimized conditions. The process allowed for obtaining antioxidant-rich extracts with no cytotoxicity and a high potential for application in the food, cosmetic, and biomedical industries.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.ifset.2023.103392
Physicochemical properties of pressure moisture treated (PMT, 550 MPa, 10 min) and heat moisture treated (HMT, 100 °C, 10 h) starches were investigated. Effects of PMT and HMT were different depending on starch type. PMT starches showed dramatic changes in moisture sorption isotherm, pasting properties, thermal characteristics, solubility and swelling power (at 90 °C), and in vitro digestibility. The most dramatic difference between PMT and HMT starches was amylopectin melting transition, i.e., broadening in PMT and shift to high temperature in HMT starches. Moreover, B- and C-type starches revealed the more increase in amylopectin melting enthalpy than A-type starch. Both PMT and HMT did not increase the crystallinity but reorganized the amorphous area to compact, resulting in lower rapidly digestible starch and higher slowly digestible starch than those of native starches. Consequently, PMT changed the digestibility and physicochemical properties of starches with different modes of action compared with HMT.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-19 , DOI: 10.1016/j.ifset.2023.103365
Approximately 15–20 million tonnes of by-products were generated globally in the coffee production chain during the 2020/21 season. The current uses for these by-products are inadequate or contribute to environmental degradation. This work reports the screening of hydrophilic and hydrophobic solvents, including deep eutectic solvents (DES), for their ability to extract the valuable metabolites caffeine and chlorogenic acid (markers in commercial extraction) from four coffee-related by-products. Water was the best solvent for recovering caffeine and chlorogenic acid from defective green coffee beans, while all hydrophilic DES surpassed water in the extraction of chlorogenic acid from coffee pulp. For the two remaining by-products, at least one DES was as good or better at extracting the caffeine or chlorogenic acid compared to water. The array of hydrophobic solvents tested here showed different selectivities, allowing the annotation of 12 compounds that have not been previously reported in coffee by-products. These results demonstrate the ability to obtain a new and controllable range of extracts from coffee by-products using green and functional solvents.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.ifset.2023.103413
Proteins are essential for creating structured food systems due to their interactions with other molecules, but their structure is highly affected by temperature. This study aimed to evaluate the effects of different thermal processes (conventional and ohmic heating) on lentil protein structure and its interactions with pectin. The results showed that thermal processes can modify lentil protein structure, with the extent of modifications depending on the treatment temperature, electric field strength, and pH of the protein fraction extraction. Lentil protein extracted at pH 9 was more stable to temperature variation under ohmic heating. When a low electric field strength (5 V/cm) was applied, there was an increase in the hydrophobic surface and accessibility of sulfhydryl groups. In contrast, lentil protein extracted at pH 7 was highly affected by all thermal treatments. Although structural changes were observed in some protein features, no influence was identified regarding lentil protein-pectin interactions. In conclusion, ohmic heating treatment has the potential to modify lentil protein structure, but the outcomes may depend on the extraction method used, which can dictate different structural arrangements of the native protein fraction.Industrial relevanceThe development of plant-based products have increased in the last years and other proteins, instead of soybean and pea, are required to meet new consumers' needs. Lentil protein is a non-soy, gluten free, and plant-based protein that could be an alternative to the plant-based market. These proteins can act as texturizing, emulsifying, foaming, and gelling agents but their suitable performance is dependent on protein structure. Thermal processes are a necessary component of food production, requiring careful control of the conditions involved as heat can drastically modify the structure of proteins, Therefore, in this study, the effects of two thermal processes (conventional and ohmic heating) on lentil protein structure and its interactions with pectin were evaluated. These findings may provide insights for developing more appropriate processes to preserve protein structure during food processing at industry.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-12 , DOI: 10.1016/j.ifset.2023.103375
Wheat malt has been widely used in food industry as an important source of endogenous enzymes, such as amylases. However, malting is a time-consuming process. Thus, this work proposed pulsed electric field (PEF) application to enhance wheat hydration, germination and amylase expression. Two-step hydration of Hendrix wheat variety was studied. PEF treatments (3 kV·cm−1; total energy applied of 9.9 and 19.8 kJ·kg−1) were applied with wheat in the water at the beginning or after the first hydration cycle. Hydration curves were accurately described by the Weibull exponential model (R2adj > 0.98). The more intense PEF treatments enhanced hydration rate (25%), water holding capacity (15%) and germination parameters when applied before the first hydration cycle. PEF enhanced α- and β-amylase activity by up to 104% and 25%, respectively, compared to control. Therefore, PEF can be used as a clean emerging technology to improve the malting process and malt quality.Industrial relevanceGrowing concerns have gained attention regarding the use of synthetic enzymes or higher amounts of natural resources to perform enzymatic process to food applications. Malting cereals represents a clean technology to provide natural enzymes from natural resources, even though it is still considered a time- and energy-consuming method. In this sense, the use of pulsed electric fields (PEF) demonstrated to be a green and efficient technique to enhance the overall wheat malting process. Besides improving the process kinetics, the enzymatic activity and, thus, the quality of the final malt can be also improved. Because of that, malting producers can process wheat more rapidly to obtain more efficient ingredients when incorporating PEF to their processes. On the other hand, brewery and baking sector can use wheat malt stimulated by PEF as raw material with comparable technological effects as conventional malts, but in lower amounts instead.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.ifset.2023.103426
In this study, dielectric barrier discharge (DBD) cold plasma was explored for degrading aflatoxins in naturally contaminated rice. Rice samples were inoculated with strains of toxigenic Aspergillus and incubated to produce various levels of aflatoxins. Cold plasma showed degradation rates of aflatoxin B1 (AFB1) and total aflatoxins (AFs) that were related to moisture content, oxygen content, treatment time and voltage. Generally, the treatment reduced 1.08%–55.34% of AFB1 and 4.23%–56.37% of AFs in rice under different conditions. Relative lower degradation rates can be due to low permeability of the plasma and interference from food matrix. In addition, no significant difference (P > 0.05) was found in moisture, protein, amylose and color of rice before and after treatment. However, cold plasma aggravated the fat oxidation of rice, and made its surface smoother and more porous. The results provided a theoretical basis for aflatoxins degradation from grain system using cold plasma.Industry relevanceIn this study, dielectric barrier discharge (DBD) cold plasma was applied in the degradation of aflatoxins in naturally contaminated rice, having obvious degradation effect and little quality impact. Cold plasma treatment, as a novel non-thermal processing technology, can reduce mycotoxins in food in order to fully ensure the product safety in various links, including production, storage and so on. Compared with other detoxification methods currently used in the industry, this technology can achieve similar or higher degradation effect in a shorter time. In addition, it is low-cost and will not pollute the environment or damage the sensory properties and nutritional value of products.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物4区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.20 | 55 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/jpsc